3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile
Overview
Description
“3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile” is a synthetic stimulant drug of the cathinone class . It is also known as O-2512, 3,4-dimethoxy-α-PVP, 3,4-DMPV, DMPVP . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H25NO3 . The average mass is 291.385 Da and the monoisotopic mass is 291.183441 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 413.9±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.7±3.0 kJ/mol, and flash point of 204.1±25.9 °C . The compound has 4 H bond acceptors, 0 H bond donors, 7 freely rotating bonds, and 0 Rule of 5 violations .
Scientific Research Applications
Antagonist for Alpha(v)Beta(3) Receptor
3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a compound related to the class of 3-oxopropanenitriles, was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound showed a strong in vitro profile and was chosen for clinical development due to its effectiveness in vivo models of bone turnover (Hutchinson et al., 2003).
Synthesis of Heterocyclic Compounds
3-(1H-indol-3-yl)-3-oxopropanenitrile, a compound structurally similar to 3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile, has been utilized as a precursor for the synthesis of various heterocyclic compounds. Its reactivity and synthetic importance were investigated, highlighting its role in the synthesis of diverse heterocyclic structures (Fadda et al., 2014).
Oxidative Cyclization and Synthesis of Dihydrofuran-Carbonitriles
Oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes mediated by manganese(III) acetate have been explored. This method facilitated the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating the potential of 3-oxopropanenitriles in organic synthesis (Yılmaz et al., 2005).
Rhodium-Catalyzed Annulation
3-(1H-indol-3-yl)-3-oxopropanenitriles have been used in rhodium-catalyzed annulation reactions with internal alkynes, yielding a series of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles. This process involved cleavage and annulation steps, demonstrating the chemical versatility of 3-oxopropanenitriles (Zhou et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrovalerone derivatives, have been reported to interact with central nervous system receptors .
Mode of Action
It is suggested that it may have a similar mode of action to other pyrovalerone derivatives, which are known to act as central nervous system stimulants .
Biochemical Pathways
Related compounds, such as pyrovalerone derivatives, have been found to affect various biochemical pathways, including those involved in the regulation of neurotransmitter release .
Result of Action
Related compounds, such as pyrovalerone derivatives, are known to have psychostimulant effects .
Properties
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYUAHFNZADNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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